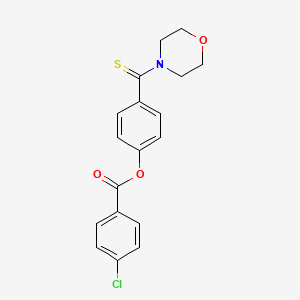
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate is a chemical compound that belongs to the class of phenyl morpholino derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with morpholine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.
Reaction with morpholine: The 4-chlorobenzoyl chloride is then reacted with morpholine to form the morpholino derivative.
Addition of carbon disulfide: Finally, carbon disulfide is added to the reaction mixture to form the thioyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase . These enzymes are involved in the degradation of endocannabinoids, which play a role in various physiological processes. By inhibiting these enzymes, the compound can modulate the levels of endocannabinoids, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-(Morpholin-4-ylcarbonothioyl)benzoic acid: Similar structure but lacks the chloro group.
4-(Morpholin-4-ylcarbonothioyl)phenyl 2,4-dichlorobenzoate: Contains additional chloro substituents on the benzene ring.
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide: Another derivative with a biphenyl structure.
Uniqueness: 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate is unique due to its specific combination of a morpholino group, a thioyl group, and a chloro-substituted benzene ring
Propiedades
Fórmula molecular |
C18H16ClNO3S |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
[4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Clave InChI |
VSTMZIFFRIBEKE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11655345.png)
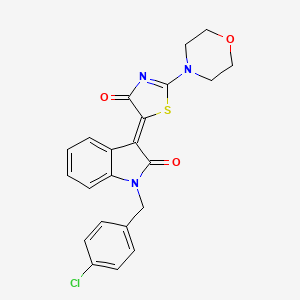
![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)
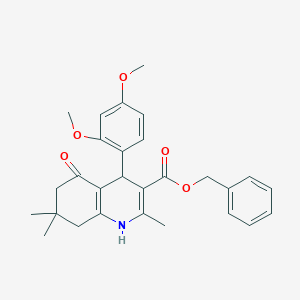
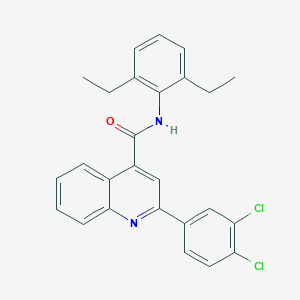
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
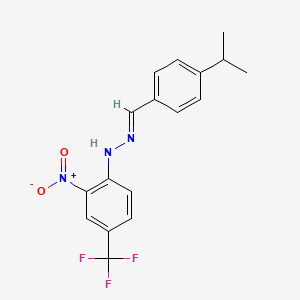
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B11655423.png)
![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)
